
2-Azidopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidopyrene is an organic compound belonging to the class of azides, characterized by the presence of an azide group (-N₃) attached to the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its fluorescent properties. The azide group in this compound makes it a versatile intermediate in organic synthesis, particularly in the field of photochemistry and mutagenesis studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azidopyrene can be synthesized through the diazotization of 2-aminopyrene followed by azidation. The process involves the conversion of 2-aminopyrene to its diazonium salt using sodium nitrite and hydrochloric acid, followed by the reaction with sodium azide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and azidation reactions under controlled conditions to ensure safety and yield optimization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azidopyrene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Photolysis: UV light sources for generating nitrenium ions.
Major Products:
Aminopyrene: Formed through the reduction of this compound.
Various Substituted Pyrenes: Depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
2-Azidopyrene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azidopyrene primarily involves the generation of reactive nitrenium ions upon photolysis. These nitrenium ions are highly electrophilic and can react with nucleophiles, including DNA bases, leading to mutagenic effects. The molecular targets include nucleophilic sites in DNA, proteins, and other biomolecules .
Comparaison Avec Des Composés Similaires
- 1-Azidopyrene
- 2-Azidofluorene
- 4-Azidodiphenyl
- Azido-IQ
- Azido-isoIQ
Comparison: 2-Azidopyrene is unique due to its specific structure and the position of the azide group, which influences its reactivity and applications. Compared to other azidopyrene derivatives, this compound exhibits distinct photochemical properties and mutagenic potential .
Propriétés
Numéro CAS |
91110-61-1 |
|---|---|
Formule moléculaire |
C16H9N3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-azidopyrene |
InChI |
InChI=1S/C16H9N3/c17-19-18-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H |
Clé InChI |
MTJKLQLBMIKELJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N=[N+]=[N-])C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




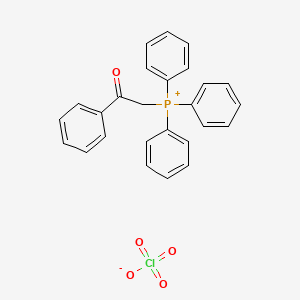

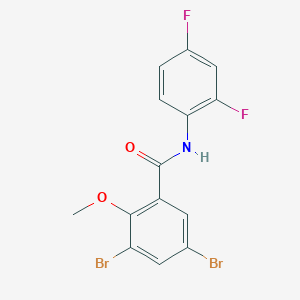
silyl](/img/structure/B14349844.png)
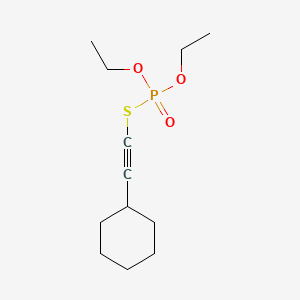
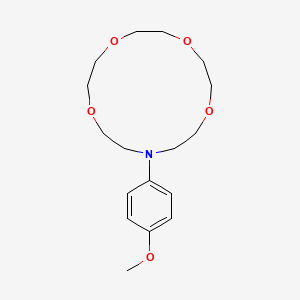
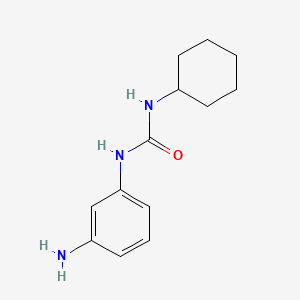
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
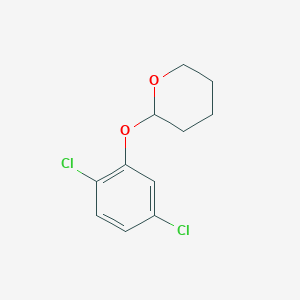

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
